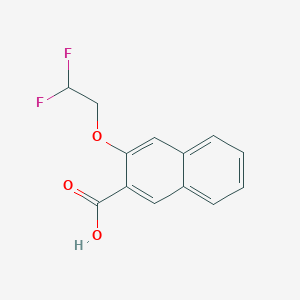

3-(2,2-Difluoroethoxy)-2-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethoxy)naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c14-12(15)7-18-11-6-9-4-2-1-3-8(9)5-10(11)13(16)17/h1-6,12H,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZBUSSKHRPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,2 Difluoroethoxy 2 Naphthoic Acid

Retrosynthetic Analysis of the 3-(2,2-Difluoroethoxy)-2-naphthoic acid Scaffold

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ether linkage and the carboxylic acid group. This leads to two primary synthetic pathways:

Pathway A: Disconnection of the ether bond first suggests a precursor such as 3-hydroxy-2-naphthoic acid, which can then be etherified with a suitable 2,2-difluoroethoxy source. This is a common and logical approach as 3-hydroxy-2-naphthoic acid is a commercially available and well-studied intermediate.

Pathway B: Alternatively, disconnection of the C-C bond of the carboxylic acid group points towards a 2-(2,2-difluoroethoxy)naphthalene intermediate. This intermediate would then need to undergo a carboxylation reaction to introduce the carboxylic acid at the 2-position.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary synthetic routes can be proposed for the synthesis of this compound.

Route 1: Etherification of 3-Hydroxy-2-naphthoic Acid

This is arguably the more direct approach. It begins with the commercially available 3-hydroxy-2-naphthoic acid. The key step is the etherification of the hydroxyl group with a 2,2-difluoroethylating agent.

Route 2: Carboxylation of 2-(2,2-Difluoroethoxy)naphthalene

This route involves the initial synthesis of 2-(2,2-difluoroethoxy)naphthalene, followed by the introduction of the carboxylic acid group. This approach might be considered if the direct etherification of 3-hydroxy-2-naphthoic acid proves to be challenging due to the presence of the carboxylic acid functionality.

The following sections will delve into the specifics of each of these proposed synthetic strategies.

Precursor-Based Synthesis and Functionalization Strategies

The synthesis of this compound is heavily reliant on the strategic functionalization of naphthalene-based precursors.

Derivation from Naphthol and Substituted Naphthoic Acid Intermediates (e.g., 2-Naphthoic Acid, 3-Hydroxy-2-naphthoic Acid)

The most logical starting material for the synthesis of the target compound is 3-hydroxy-2-naphthoic acid . This precursor contains both the naphthalene (B1677914) scaffold and the two necessary functional groups, albeit one requiring modification. 3-Hydroxy-2-naphthoic acid is a well-known compound, often prepared via the Kolbe-Schmitt reaction from 2-naphthol (B1666908). wikipedia.orgwikipedia.org

Alternatively, one could envision a synthesis starting from 2-naphthoic acid . However, this would necessitate the introduction of a hydroxyl group at the 3-position, a step that can be challenging in terms of regioselectivity on a substituted naphthalene ring.

Starting from 2-naphthol is another possibility. This would involve the introduction of the carboxylic acid group at the 2-position and the 2,2-difluoroethoxy group at the 3-position. The order of these introductions would be a critical consideration in the synthetic design.

Approaches for Introducing the Carboxylic Acid Functionality onto the Naphthalene Ring

The introduction of a carboxylic acid group onto a naphthalene ring can be achieved through several established methods.

One of the most common methods is the Kolbe-Schmitt reaction . This reaction involves the carboxylation of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under pressure and heat. wikipedia.org For example, the carboxylation of 2-naphthol can yield 3-hydroxy-2-naphthoic acid. wikipedia.org The regioselectivity of this reaction can be influenced by the reaction conditions.

Another approach is the carboxylation of an organometallic intermediate . This typically involves the formation of a Grignard reagent or an organolithium species from a halogenated naphthalene derivative, followed by quenching with carbon dioxide.

Introduction of the 2,2-Difluoroethoxy Moiety

The introduction of the 2,2-difluoroethoxy group is a key step in the synthesis of the target molecule. This is typically achieved through an etherification reaction.

Etherification Reactions with 2,2-Difluoroethanol and Naphthalene Derivatives

The most common method for forming an ether linkage is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 3-hydroxy-2-naphthoic acid with a 2,2-difluoroethyl halide (e.g., 2,2-difluoroethyl bromide or iodide). It is important to note that the carboxylic acid group may need to be protected (e.g., as an ester) to prevent it from interfering with the reaction.

An analogous reaction, the Williamson ether synthesis of 2-naphthoxyacetic acid from 2-naphthol and chloroacetic acid, is a well-documented procedure that demonstrates the feasibility of this approach on the naphthalene scaffold.

| Reactants | Reagents | Product | Reaction Type |

| 3-Hydroxy-2-naphthoic acid (or its ester) | Base (e.g., NaH, K2CO3), 2,2-Difluoroethyl halide | This compound (or its ester) | Williamson Ether Synthesis |

| 2-(2,2-Difluoroethoxy)naphthalene | Organolithium reagent (e.g., n-BuLi), CO2 | This compound | Carboxylation |

| 2-Naphthol | 1. CO2, Base (Kolbe-Schmitt) 2. Base, 2,2-Difluoroethyl halide | This compound | Carboxylation followed by Etherification |

Development of Novel Fluorination and Etherification Techniques for Complex Aromatic Systems

The synthesis of compounds like this compound hinges on two critical transformations: the introduction of a difluoroalkyl group and the formation of an ether linkage to a naphthoic acid backbone. Traditional methods often lack the required selectivity and efficiency for complex substrates. Consequently, significant research has focused on developing new reagents and catalytic systems to overcome these hurdles.

Modern Fluorination Strategies:

The direct fluorination of aromatic systems like naphthalene derivatives is challenging. However, several modern techniques have emerged. Electrophilic fluorination is a prominent strategy, utilizing N-F reagents that act as a source of "F+". rsc.org A wide array of these reagents has been developed, offering varying degrees of reactivity and selectivity. nih.gov

For instance, the synthesis of fluorinated naphthoic acids has been achieved via electrophilic fluorination of a lithio-intermediate, which is formed from a corresponding bromo-compound. nih.govresearchgate.net This approach allows for regioselective introduction of a fluorine atom. Another powerful method involves the use of reagents like Selectfluor®, a commercially available, stable, and easy-to-handle electrophilic fluorinating agent. mdpi.commdpi.com It has been successfully used in the fluorination of various nucleophiles, including enolates and silyl (B83357) enol ethers, and can be applied to aromatic systems, sometimes under catalyst-free conditions. nih.govmdpi.com Visible-light-mediated fluorination has also gained traction, enabling reactions to proceed under mild, room-temperature conditions. mdpi.com

| Reagent Name | Abbreviation | Key Features | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, crystalline solid; versatile for various substrates. | mdpi.com |

| N-Fluorobenzenesulfonimide | NFSI | Powerful electrophilic reagent; used for fluorinating aromatics and carbanions. | nih.govmdpi.com |

| N-Fluoro-N-aryl-arenesulfonamides | NFAS | Act as radical fluorinating agents. | nih.gov |

Advanced Etherification Techniques:

The formation of the difluoroethoxy group (-OCH₂CF₂H) is another key challenge. The most common approach for preparing difluoromethyl ethers involves the reaction of an oxygen nucleophile (like a phenol) with a source of difluorocarbene (:CF₂). nih.gov Various reagents and procedures have been developed over the decades to generate difluorocarbene, including the use of sodium chlorodifluoroacetate. nih.gov

A more direct approach to forming the aryl-ether bond is through nucleophilic substitution, such as the Williamson ether synthesis. This would involve reacting the sodium or potassium salt of a 3-hydroxy-2-naphthoic acid derivative with a 2,2-difluoroethyl electrophile (e.g., 2,2-difluoroethyl triflate or halide). This method is widely applicable for creating ether linkages. organic-chemistry.org

Furthermore, innovative catalytic methods are being explored. For example, visible light photoredox catalysis has enabled the selective formation of the OCF₂H radical, which can then add to a range of arenes to afford difluoromethoxylated aromatic compounds. nih.gov This approach tolerates various functional groups, including carboxylic acids. nih.gov Another novel strategy involves the fluorodesulfurization of thionoesters, which has been developed as a simple and efficient method for synthesizing aromatic compounds bearing a difluoro(methoxy)methyl fragment. nuph.edu.ua

Total Synthesis Approaches toward this compound and Related Structures

While a specific total synthesis for this compound is not extensively documented in the reviewed literature, a plausible and efficient synthetic route can be designed based on established and novel methodologies for naphthoic acid synthesis, etherification, and fluorination. google.com The strategy would logically involve the initial construction of a key intermediate, 3-hydroxy-2-naphthoic acid, followed by the crucial etherification step to introduce the 2,2-difluoroethoxy moiety.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule is at the ether linkage, breaking it down into 3-hydroxy-2-naphthoic acid (or its ester) and a suitable 2,2-difluoroethylating agent. The 3-hydroxy-2-naphthoic acid itself is a well-known chemical intermediate.

Proposed Forward Synthesis:

A practical multi-step synthesis can be proposed as follows:

Preparation of the Naphthoic Acid Core: The synthesis would begin with the preparation of a suitably protected 3-hydroxy-2-naphthoic acid derivative. A common starting material is 3-hydroxy-2-naphthoic acid itself. To prevent side reactions with the carboxylic acid group during the subsequent etherification step, it is often advantageous to first convert it to an ester, for example, methyl 3-hydroxy-2-naphthoate. This protection step is standard in multi-step organic synthesis.

Etherification: The key step is the introduction of the 2,2-difluoroethoxy group. This is most effectively achieved via a Williamson ether synthesis. The protected methyl 3-hydroxy-2-naphthoate would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., DMF or acetone) to form the corresponding naphthoxide. This nucleophile is then reacted with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane, to form the desired ether linkage.

Deprotection: The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid. This is typically accomplished under basic conditions (e.g., using sodium hydroxide (B78521) in a methanol (B129727)/water mixture) followed by acidic workup to protonate the carboxylate and afford the final product, this compound.

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Esterification (Protection) | 3-Hydroxy-2-naphthoic acid | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | Methyl 3-hydroxy-2-naphthoate |

| 2. Etherification | Methyl 3-hydroxy-2-naphthoate | 1. K₂CO₃, Acetone 2. BrCH₂CHF₂ (1-bromo-2,2-difluoroethane), Reflux | Methyl 3-(2,2-difluoroethoxy)-2-naphthoate |

| 3. Hydrolysis (Deprotection) | Methyl 3-(2,2-difluoroethoxy)-2-naphthoate | 1. NaOH, H₂O/CH₃OH 2. HCl (aq.) | This compound |

This proposed total synthesis route is robust, relying on well-understood and high-yielding reactions. It offers flexibility, as the reaction conditions can be optimized, and it could be adapted to produce a variety of related structures by substituting the fluoroalkylating agent in the second step to introduce different fluorinated ether side chains.

Chemical Transformations and Reactivity of 3 2,2 Difluoroethoxy 2 Naphthoic Acid

Reactions of the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: The conversion of 3-(2,2-difluoroethoxy)-2-naphthoic acid to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com Alternatively, esterification can be carried out under milder conditions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid, followed by the addition of the alcohol. rug.nl

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. Treatment with thionyl chloride (SOCl₂) can produce the corresponding acyl chloride, which readily reacts with a primary or secondary amine to yield the desired amide. libretexts.org Direct coupling of the carboxylic acid with an amine is also possible using coupling agents like DCC or EDC, which facilitate the formation of the amide bond. libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH₃·THF), can also be used for the selective reduction of carboxylic acids in the presence of other carbonyl groups. libretexts.org

Reactions Involving the 2,2-Difluoroethoxy Substituent (e.g., Stability and Potential for Cleavage or Modification of the Ether Linkage, C-F Bond Reactivity)

The 2,2-difluoroethoxy group is generally a stable substituent.

Stability and Potential for Cleavage or Modification of the Ether Linkage: Ether linkages are known for their chemical stability and require harsh conditions for cleavage, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers, such as the one present in this compound, generally occurs at the alkyl-oxygen bond. masterorganicchemistry.com The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the nature of the alkyl group. libretexts.orgopenstax.org Given the primary nature of the carbon attached to the oxygen in the 2,2-difluoroethoxy group, an Sₙ2 mechanism would be expected. However, the presence of the electron-withdrawing fluorine atoms may influence the reactivity of the ether linkage. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers, suggesting potential for biocatalytic modification. nih.gov

C-F Bond Reactivity: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. wikipedia.org The C-F bonds in the 2,2-difluoroethoxy group are therefore expected to be very stable under most reaction conditions. While C-F bond activation is a challenging area of research, it can be achieved under specific conditions, often involving transition metal complexes or strong reducing agents. baranlab.orgnih.gov For instance, competing C-H and C-F bond activation has been observed in reactions of fluorinated olefins with rhodium complexes. rsc.org However, such reactions are highly specific and not typically encountered in general organic synthesis. Intramolecular nucleophilic substitution to cleave a C-F bond can be facilitated when a nucleophile is in close proximity, but this is not directly applicable to the structure of this compound. cas.cn

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene (B1677914) Core of this compound

The naphthalene core of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution (SₑAr): In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The carboxylic acid group is a deactivating group and a meta-director. Conversely, the ether group (alkoxy group) is an activating group and an ortho-, para-director. The outcome of an electrophilic aromatic substitution on this compound will depend on the interplay of these directing effects and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglibretexts.org The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The carboxylic acid group, being electron-withdrawing, can facilitate nucleophilic aromatic substitution. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. libretexts.org While the parent molecule does not have a typical leaving group for SₙAr, derivatives with halogens on the naphthalene ring could undergo such reactions. For instance, unprotected ortho-fluoro or methoxy (B1213986) naphthoic acids have been shown to react with organolithium or Grignard reagents to afford substituted naphthoic acids. researchgate.net Concerted nucleophilic aromatic substitution (cSₙAr) is another possible mechanism that does not necessarily require strong activation of the aromatic ring. nih.gov

Catalytic Transformations of this compound and its Analogues

Catalytic methods, particularly those employing transition metals, offer powerful tools for the functionalization of this compound and related structures.

A more direct approach to functionalizing the naphthalene core is through directed C-H activation. The carboxylic acid group can act as a directing group, facilitating the selective functionalization of C-H bonds in its proximity. Palladium-catalyzed ortho-C-H arylation of N-benzoyl α-amino ester derivatives has been demonstrated, where the amido and ester groups play a role in the C-H activation. researchgate.net Research has also shown that palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides is possible. rsc.org Furthermore, palladium-catalyzed site-selective benzocyclization of naphthoic acids with diaryliodonium salts provides efficient access to benzanthrones. acs.org These methodologies suggest that the carboxylic acid group in this compound could direct the arylation at the C1 position of the naphthalene ring. The use of transient directing groups is another strategy in C-H activation that allows for transformative chemical synthesis. snnu.edu.cn

A generalized scheme for the palladium-catalyzed ortho-C-H arylation of a naphthoic acid derivative is presented below:

| Reactant | Catalyst | Coupling Partner | Product |

| Naphthoic Acid Derivative | Palladium(II) salt | Aryl Halide | ortho-Aryl Naphthoic Acid Derivative |

The mechanisms of these catalytic reactions are often complex and are the subject of detailed investigations. digitellinc.com For palladium-catalyzed C-H activation, the mechanism generally involves the coordination of the directing group to the metal center, followed by C-H bond cleavage to form a cyclometalated intermediate. nih.gov This intermediate then undergoes oxidative addition with the coupling partner, followed by reductive elimination to form the product and regenerate the catalyst. nih.gov In some Ru(II)-catalyzed C-H activations, an oxidizing directing group is employed, which also serves to regenerate the active catalyst. rhhz.net Understanding these mechanistic pathways is crucial for the development of new and more efficient catalytic transformations. mdpi.com

Structural and Electronic Characterization Through Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, from which a wide range of molecular properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. Geometric optimization is a key application, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For 3-(2,2-Difluoroethoxy)-2-naphthoic acid, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy.

The conformational analysis of this molecule is particularly important due to the rotational freedom around several single bonds: the C-O bond of the ethoxy group, the O-C bond of the naphthalene (B1677914) ring, and the C-C bond connecting the carboxylic acid group to the ring. DFT calculations can map the potential energy surface associated with the rotation of these groups to identify the most stable conformers and the energy barriers between them. For instance, the orientation of the carboxylic acid group relative to the naphthalene ring can be influenced by steric interactions with the adjacent difluoroethoxy group. ajpchem.orgresearchgate.net Computational studies on substituted naphthoic acids have shown that the presence of ortho-substituents can lead to significant twisting of the carboxylic group out of the plane of the aromatic ring to alleviate steric strain. nih.gov

Table 1: Illustrative Geometrical Parameters from DFT Optimization

This table presents hypothetical, representative data for key structural parameters of this compound that would be obtained from a DFT geometry optimization.

| Parameter | Description | Predicted Value |

| d(C2-C3) | Bond length between C2 and C3 of the naphthalene ring | ~1.42 Å |

| d(C2-C_carboxyl) | Bond length between the naphthalene ring and the carboxylic carbon | ~1.48 Å |

| d(C3-O_ether) | Bond length between the naphthalene ring and the ether oxygen | ~1.37 Å |

| a(C3-C2-C_carboxyl) | Bond angle involving the two substituents | ~122° |

| a(C2-C3-O_ether) | Bond angle involving the two substituents | ~118° |

| D(C3-C2-C_carboxyl-O_carboxyl) | Dihedral angle of the carboxylic acid group relative to the ring | Variable (e.g., ~20-40°) |

| D(C2-C3-O_ether-C_ethoxy) | Dihedral angle of the ethoxy group relative to the ring | Variable (e.g., ~90-120°) |

Analysis of Electronic Structure, Molecular Orbitals, and Charge Distribution

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This includes analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap generally suggests higher reactivity.

For this molecule, the naphthalene ring system constitutes the primary π-conjugated framework. The electron-withdrawing nature of both the carboxylic acid group and the highly electronegative fluorine atoms in the difluoroethoxy group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. ajpchem.org

Analysis of the charge distribution, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals how electron density is distributed across the molecule. This information helps identify electrophilic and nucleophilic sites. In this compound, significant negative charge is expected to be localized on the oxygen and fluorine atoms, while the carboxylic proton and the carbon atoms attached to these electronegative atoms would carry a partial positive charge.

Table 2: Representative Electronic Properties from DFT Calculations

This table shows the kind of electronic structure data that would be generated for this compound.

| Property | Description | Illustrative Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~3.5 D |

| Charge on F atoms | Partial charge on fluorine atoms | Highly Negative |

| Charge on Carboxyl H | Partial charge on the acidic proton | Highly Positive |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net These theoretical predictions are highly useful for assigning peaks in experimental spectra and confirming the molecular structure.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. mdpi.com These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, providing insight into the molecule's chromophores. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex calculated wavefunctions into localized bonds, lone pairs, and anti-bonding orbitals, which align with Lewis structure concepts. nih.gov This method allows for a detailed investigation of molecular stability through the analysis of delocalization and hyperconjugative interactions.

For this compound, NBO analysis can quantify the stabilization energy associated with electron delocalization from the oxygen lone pairs of the ether and carboxylic acid groups into the π-system of the naphthalene ring. nih.gov It can also reveal hyperconjugative interactions, such as the donation of electron density from a bonding orbital to an adjacent anti-bonding orbital (e.g., n → σ* or π → π*). The strength of these interactions is directly related to the stability of the molecule. Furthermore, NBO analysis provides information about the hybridization of atomic orbitals and the polarity of individual bonds, offering a quantitative measure of bond strengths and ionic character. wisc.edu

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. urjc.esiitg.ac.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the molecule's conformation changes over picoseconds to nanoseconds. nii.ac.jp It would show the flexibility of the difluoroethoxy side chain and the rotational dynamics of the carboxylic acid group. nih.gov Importantly, MD simulations explicitly model solvent molecules, providing detailed information on solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov This is crucial for understanding the molecule's solubility and how the solvent might mediate its interactions with other molecules.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

For this compound, this approach could be used to study various reactions. For example, the mechanism of its synthesis, such as the etherification of 3-hydroxy-2-naphthoic acid, could be modeled to understand the key steps and energetic barriers. DFT calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor controlling the reaction rate. nih.gov Similarly, potential degradation pathways or metabolic transformations could be investigated by modeling proposed reaction steps and calculating their energetic feasibility. ajpchem.org This provides a powerful predictive tool for understanding the chemical reactivity and stability of the compound.

Derivatives and Analogues of 3 2,2 Difluoroethoxy 2 Naphthoic Acid in Academic Research

Design Principles for Naphthoic Acid Derivatives Incorporating Fluorinated Substituents

The introduction of fluorinated substituents, such as the 2,2-difluoroethoxy group in 3-(2,2-Difluoroethoxy)-2-naphthoic acid, is a deliberate design strategy in medicinal chemistry and materials science. nih.gov The unique properties of fluorine, including its high electronegativity, small van der Waals radius (only about 20% larger than hydrogen), and the strength of the carbon-fluorine bond, are key to its utility. nih.gov

One of the primary design principles is the modulation of physicochemical properties like acidity (pKa), lipophilicity (logD7.4), and permeability. nih.govresearchgate.netopen.ac.uknih.gov The incorporation of fluorine can have significant, though not always predictable, effects on these parameters. nih.gov For instance, the electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups. researchgate.net

Fluorine is also employed as a bioisostere for hydrogen or a hydroxyl group, a strategy that can enhance metabolic stability and binding affinity to biological targets. nih.govresearchgate.net The C-F bond is more stable than C-H or C-O bonds, which can prevent metabolic oxidation at that position. nih.gov Furthermore, fluorine's ability to form noncovalent interactions, such as hydrogen bonds and multipolar interactions, can be exploited to improve interactions with biological targets. nih.gov

Synthetic Strategies for Novel Analogues of this compound

While specific synthetic routes for this compound are not extensively detailed in the provided search results, general strategies for the synthesis of fluorinated naphthoic acids can be inferred. A common approach involves the introduction of the fluorinated moiety to a pre-existing naphthoic acid scaffold or the construction of the naphthalene (B1677914) ring system with the fluorinated substituent already in place.

One potential synthetic route could involve the Williamson ether synthesis, where a 3-hydroxy-2-naphthoic acid derivative is reacted with a 2,2-difluoroethylating agent. The synthesis of the precursor, 3-hydroxy-2-naphthoic acid, is well-established and can be achieved through the Kolbe–Schmitt reaction of 2-naphthol (B1666908). wikipedia.org

Alternative strategies for synthesizing fluorinated naphthoic acids include nucleophilic fluorination of a suitable precursor or starting from fluorinated building blocks. For instance, a general route for preparing mono- and difluorinated naphthoic acids involves the elaboration of commercial fluorinated phenylacetic acids. nih.govresearchgate.net This process typically includes steps like intramolecular Friedel-Crafts cyclization and subsequent aromatization to form the naphthalene core. nih.govresearchgate.net

Structure-Property Relationship Studies in Molecular Design and Chemical Space Exploration

A key aspect of SPR studies is the evaluation of electronic effects. The strong electron-withdrawing nature of the difluoroethoxy group is expected to influence the electron density distribution of the naphthalene ring and the acidity of the carboxylic acid group. researchgate.net This can be probed using computational methods and spectroscopic techniques.

| Property | Expected Influence of 2,2-Difluoroethoxy Group | Rationale |

| Acidity (pKa) | Increase (Lower pKa) | The strong electron-withdrawing effect of the two fluorine atoms will stabilize the carboxylate anion. researchgate.net |

| Lipophilicity (logD) | Increase | The addition of fluorine atoms generally increases the lipophilicity of a molecule. nih.gov |

| Metabolic Stability | Enhance | The C-F bond is highly stable and resistant to metabolic cleavage. nih.gov |

| Permeability | Increase | Increased lipophilicity often correlates with higher membrane permeability. nih.gov |

Comparative Analysis of Reactivity, Stability, and Spectroscopic Characteristics Across Analogues

A comparative analysis of analogues of this compound would provide deeper insights into the impact of the fluorinated substituent. This analysis typically involves comparing the reactivity in standard chemical transformations, assessing thermal and chemical stability, and examining spectroscopic data.

Reactivity: The electron-withdrawing nature of the difluoroethoxy group would likely decrease the nucleophilicity of the naphthalene ring, affecting its reactivity in electrophilic aromatic substitution reactions. Conversely, it could enhance the reactivity of the carboxylic acid group in nucleophilic acyl substitution reactions.

Spectroscopic Characteristics:

Advanced Research Applications of 3 2,2 Difluoroethoxy 2 Naphthoic Acid As a Chemical Scaffold

Strategic Utilization as a Versatile Synthetic Building Block for Complex Organic Architectures

The molecular architecture of 3-(2,2-Difluoroethoxy)-2-naphthoic acid makes it a potentially valuable building block for the construction of more complex organic molecules. The carboxylic acid function at the 2-position of the naphthalene (B1677914) ring is a key reactive site. It can readily undergo a variety of chemical transformations, including:

Amide bond formation: Coupling with a diverse range of primary and secondary amines to generate a library of naphthalenic amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships.

Esterification: Reaction with alcohols to form corresponding esters, which can serve as prodrugs or modify the pharmacokinetic properties of a parent molecule.

Reduction: Conversion of the carboxylic acid to a primary alcohol, providing a different functional group for further synthetic elaboration.

Decarboxylation: Removal of the carboxyl group to potentially access 3-(2,2-Difluoroethoxy)-2-substituted naphthalenes, although this would likely require harsh conditions.

The naphthalene core itself can also be a site for further functionalization, such as electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered. The difluoroethoxy group is generally stable under many reaction conditions, making it a robust substituent for modifying molecular properties.

The combination of these features allows for the strategic incorporation of the 3-(2,2-Difluoroethoxy)-2-naphthyl moiety into larger, more intricate molecular frameworks, potentially leading to the discovery of novel compounds with unique three-dimensional structures and biological activities.

Application in the Rational Design and Synthesis of Molecular Probes and Chemical Tools (Emphasizing synthetic methodology and chemical principles)

Molecular probes are essential tools for visualizing and studying biological processes. The rational design of such probes often involves the integration of a fluorophore or another reporter group with a recognition element that interacts with a specific biological target. The this compound scaffold could serve as a core structure for the development of novel molecular probes.

The naphthalene ring system is inherently fluorescent, and its photophysical properties can be modulated by the nature and position of its substituents. The difluoroethoxy group, with its electron-withdrawing nature, would be expected to influence the absorption and emission spectra of the naphthalene core.

Synthetic Methodology and Chemical Principles:

The synthesis of molecular probes based on this scaffold would likely involve coupling the carboxylic acid group with a linker attached to a reporter group. For example, an amine-functionalized fluorophore could be readily coupled to the naphthoic acid via standard amide bond formation protocols.

The principles of rational design would guide the selection of the linker and reporter group to optimize the probe's properties, such as:

Fluorescence Quantum Yield: Maximizing the brightness of the probe.

Stokes Shift: Ensuring a sufficient separation between the excitation and emission wavelengths to minimize self-quenching and background fluorescence.

Photostability: Preventing rapid degradation of the probe upon exposure to light.

Biocompatibility and Cell Permeability: Ensuring the probe can function in a biological environment.

The difluoroethoxy group could play a crucial role in fine-tuning these properties and potentially enhancing the probe's specificity for its target.

Fundamental Studies on Ligand-Biomacromolecule Interactions through Chemical Modification and Computational Docking (Focus on the chemical basis of interaction and binding site analysis)

Understanding how small molecules bind to biological macromolecules like proteins and nucleic acids is fundamental to drug discovery. The this compound scaffold provides a platform for systematic studies of these interactions.

Chemical Modification for Binding Site Analysis:

By systematically modifying the scaffold, researchers can probe the chemical basis of its interaction with a target biomacromolecule. Key modifications could include:

Varying the position of the substituents: Moving the difluoroethoxy and carboxylic acid groups to different positions on the naphthalene ring to understand the geometric requirements for binding.

Altering the nature of the ether linkage: Replacing the difluoroethoxy group with other alkoxy groups of varying lengths and fluorination patterns to probe the role of lipophilicity and hydrogen bonding potential.

Introducing additional functional groups: Adding hydrogen bond donors or acceptors, or charged groups, to the naphthalene ring to identify key interaction points within the binding site.

These modified compounds can then be tested for their binding affinity to the target, providing a detailed map of the structure-activity relationship and a deeper understanding of the binding pocket's chemical environment.

Computational Docking:

In parallel with chemical synthesis and biological testing, computational docking studies can provide valuable insights into the binding mode of this compound and its derivatives. Molecular docking simulations can predict the preferred orientation of the ligand within the binding site and identify key intermolecular interactions, such as:

Hydrogen bonds: Formed between the carboxylic acid or ether oxygen and polar residues in the protein.

Hydrophobic interactions: Between the naphthalene ring and nonpolar residues.

π-π stacking: Interactions between the aromatic naphthalene ring and aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

The difluoroethoxy group could participate in specific interactions, such as forming hydrogen bonds with its fluorine atoms or engaging in favorable electrostatic interactions. The combination of chemical modification and computational docking provides a powerful approach for elucidating the molecular determinants of ligand recognition and for the rational design of more potent and selective inhibitors.

Contribution to the Development of New Methodologies in Organic Synthesis

The synthesis of this compound itself could contribute to the development of new synthetic methodologies. The introduction of the difluoroethoxy group onto an aromatic ring, particularly in a regioselective manner, can be a challenging synthetic step.

Potential synthetic routes could involve:

Nucleophilic aromatic substitution: Reacting a suitably activated naphthoic acid derivative (e.g., with a leaving group at the 3-position) with a source of the difluoroethoxide anion.

Etherification of a 3-hydroxy-2-naphthoic acid precursor: This is a more common approach for synthesizing aryl ethers. However, the synthesis of the 2,2-difluoroethoxyating agent and the optimization of the reaction conditions could present synthetic challenges.

Metal-catalyzed cross-coupling reactions: Modern cross-coupling methods could potentially be employed to form the C-O bond between the naphthalene ring and the difluoroethoxy group.

The development of efficient and scalable synthetic routes to this compound and related compounds would be a valuable contribution to the field of organic synthesis, providing access to a new class of fluorinated building blocks for various applications.

Future Perspectives and Emerging Research Avenues for 3 2,2 Difluoroethoxy 2 Naphthoic Acid

Development of More Sustainable and Efficient Synthetic Strategies

The future synthesis of 3-(2,2-difluoroethoxy)-2-naphthoic acid and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. researchgate.netcas.cn Traditional methods for the synthesis of fluorinated aromatic compounds often rely on harsh reagents and conditions, leading to significant environmental concerns. acs.org Emerging research points towards several promising avenues for the development of more eco-friendly and efficient synthetic protocols.

Key Sustainable Synthetic Approaches:

Flow Chemistry: Continuous flow technology offers significant advantages for the synthesis of fluorinated compounds, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net The use of microreactors can facilitate the safe handling of potentially hazardous fluorinating agents and allow for rapid optimization of reaction conditions. researchgate.net

Biocatalysis: The use of enzymes, such as fluorinases, presents a green alternative for the selective introduction of fluorine into organic molecules under mild conditions. researchgate.netresearchgate.net Future research could focus on engineering enzymes to accept naphthoic acid derivatives as substrates for direct fluorination or for the synthesis of fluorinated precursors.

Photoredox and Electrochemical Methods: Light- and electricity-driven synthetic methods are gaining traction as sustainable alternatives to traditional thermal reactions. nih.gov Photoredox catalysis can enable the decarboxylative fluorination of carboxylic acids under mild conditions, while electrochemical methods offer a reagent-free approach to fluorination. nih.govnih.gov

| Synthetic Strategy | Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. researchgate.net | Safe and efficient introduction of the difluoroethoxy group. |

| Biocatalysis | Mild reaction conditions, high selectivity. researchgate.netresearchgate.net | Enantioselective synthesis of chiral derivatives. |

| Photoredox/Electrochemistry | Use of light/electricity as clean reagents, mild conditions. nih.gov | Sustainable fluorination and functionalization of the naphthyl ring. |

Exploration of Advanced Functional Materials Utilizing the this compound Scaffold

The unique electronic and physical properties imparted by the difluoroethoxy group make this compound a compelling building block for advanced functional materials. researchgate.netresearchgate.net The rigid naphthalene (B1677914) core provides a stable platform for creating ordered molecular assemblies, while the fluorinated substituent can influence properties such as thermal stability, liquid crystallinity, and charge transport.

Liquid Crystals: The incorporation of fluorine atoms into mesogenic molecules is a well-established strategy for tuning their liquid crystalline properties. colostate.eduacs.orgnih.gov The polarity and steric profile of the difluoroethoxy group could be exploited to design novel calamitic or discotic liquid crystals with specific phase behaviors and electro-optical properties.

Organic Electronics: Fluorinated aromatic compounds are increasingly utilized in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netuchicago.edu The electron-withdrawing nature of the difluoroethoxy group could lower the HOMO and LUMO energy levels of the naphthoic acid scaffold, potentially improving electron injection and transport in n-type semiconductor materials. researchgate.net

Fluoropolymers: Naphthoic acid derivatives can be incorporated into polymer backbones to create materials with high thermal stability and specific optical properties. The presence of the difluoroethoxy group could further enhance the chemical resistance and modify the surface properties of such polymers.

Integration of Computational and Experimental Methodologies for Predictive Design and Discovery

The synergy between computational modeling and experimental synthesis will be crucial in accelerating the discovery and optimization of functional molecules based on the this compound scaffold. researchgate.net In silico methods can provide valuable insights into molecular properties and guide the design of new derivatives with desired functionalities, thereby reducing the need for extensive trial-and-error experimentation.

Computational Approaches and Their Applications:

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, spectroscopic properties. nih.govbeilstein-journals.orgmdpi.com | Predicting suitability for organic electronics and optical applications. |

| Molecular Dynamics (MD) Simulations | Conformational preferences, intermolecular interactions, self-assembly behavior. researchgate.netresearchgate.net | Designing liquid crystalline phases and understanding solid-state packing. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. acs.orgnih.govnih.gov | Guiding the design of derivatives with potential pharmaceutical applications. |

By employing these computational tools, researchers can pre-screen virtual libraries of this compound derivatives to identify candidates with the most promising electronic, optical, or biological properties before committing to their synthesis and experimental evaluation.

Interdisciplinary Research Integrating this compound Chemistry with Other Scientific Domains

The versatile nature of the this compound scaffold lends itself to a wide range of interdisciplinary research applications, bridging the gap between fundamental chemistry and applied sciences such as biology and environmental science.

Medicinal Chemistry and Chemical Biology: Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov The this compound core could serve as a starting point for the design of novel therapeutic agents. Furthermore, the incorporation of a 19F NMR active nucleus makes this compound and its derivatives potential probes for studying biological systems. researchgate.netresearchgate.net

Environmental Science: Understanding the environmental fate and potential impact of organofluorine compounds is of growing importance. researchgate.netcas.cnnih.gov Research into the biodegradability and potential persistence of this compound and related compounds will be crucial for ensuring their environmentally responsible application. mdpi.com

Materials Science and Nanotechnology: The self-assembly properties of naphthoic acid derivatives can be harnessed to create novel nanomaterials. The fluorinated tail could be used to control the surface properties and organization of these materials, leading to applications in areas such as sensing and catalysis.

Challenges and Opportunities in the Synthesis and Application of Complex Fluorinated Naphthoic Acids

While the future prospects for this compound are bright, several challenges must be addressed to fully realize its potential. The synthesis of complex fluorinated molecules can be intricate and costly. researchgate.net Developing regioselective and stereoselective fluorination methods for the naphthyl core remains a significant hurdle. Furthermore, the potential for bioaccumulation and environmental persistence of highly fluorinated compounds necessitates careful toxicological and environmental impact assessments. acs.orgnih.gov

Despite these challenges, the opportunities presented by this class of compounds are vast. The unique property space offered by the combination of a naphthoic acid scaffold and a difluoroethoxy substituent provides a rich platform for innovation in drug discovery, materials science, and beyond. nih.govresearchgate.net As synthetic methodologies become more sophisticated and our understanding of the structure-property relationships of fluorinated molecules deepens, this compound and its derivatives are poised to become valuable tools for addressing a wide range of scientific and technological challenges.

Q & A

Q. What are the primary synthetic routes for 3-(2,2-Difluoroethoxy)-2-naphthoic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves introducing the difluoroethoxy group to a naphthoic acid precursor. A common approach is nucleophilic substitution:

- Step 1 : React 2-naphthoic acid derivatives (e.g., 2-hydroxy-2-naphthoic acid) with 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under basic conditions (e.g., K₂CO₃/DMF) .

- Step 2 : Optimize reaction temperature (40–80°C) and solvent polarity to enhance yield. Use HPLC to monitor reaction progress and column chromatography for purification .

Q. How do structural features like the difluoroethoxy group influence the compound’s physicochemical properties?

Answer : The 2,2-difluoroethoxy substituent increases electronegativity and steric bulk, altering:

- Polarity : Enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-fluorinated analogs .

- Stability : Fluorine atoms reduce susceptibility to oxidative degradation.

- Crystallinity : X-ray diffraction studies show planar naphthalene rings with a 10–15° torsion angle at the difluoroethoxy linkage, affecting packing efficiency .

Advanced Research Questions

Q. How does this compound interact with retinoic acid receptors (RARs), and what substituent effects govern selectivity?

Answer :

- Binding Mechanism : The naphthoic acid core mimics retinoid structures, enabling RAR binding. The difluoroethoxy group enhances hydrophobic interactions with RARγ’s ligand-binding domain (LBD) .

- Substituent Effects :

- Hydroxyl groups at position 4 of the phenyl ring increase RARγ selectivity (Ki < 100 nM) .

- Adamantyl groups improve metabolic stability but reduce solubility .

Q. What metabolic pathways degrade this compound in biological systems, and how do fluorinated groups affect persistence?

Answer :

- Aerobic Metabolism : Liver microsomes oxidize the naphthalene ring to dihydrodiol derivatives, detected via LC-MS/MS .

- Anaerobic Degradation : Gram-positive bacteria cleave the ether bond, yielding 2-naphthoic acid and difluoroethanol .

- Fluorine Impact : The C-F bond resists enzymatic cleavage, increasing environmental persistence but reducing acute toxicity .

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate RARγ-LBD interactions. The difluoroethoxy group occupies a hydrophobic pocket near Leu410 and Val395 .

- DFT Calculations : B3LYP/6-31G* level analysis predicts nucleophilic attack susceptibility at the ether oxygen (Mulliken charge: -0.42) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.